molecular formula C6H10O4 B12355678 (+)-Conduritol B CAS No. 138258-55-6

(+)-Conduritol B

Cat. No.: B12355678
CAS No.: 138258-55-6
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-UNTFVMJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Conduritol B is a naturally occurring cyclitol, a type of carbohydrate that contains a cyclohexane ring with hydroxyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Conduritol B typically involves the use of D-glucose as a starting material. The process includes several steps such as oxidation, reduction, and cyclization. One common method involves the oxidation of D-glucose to D-gluconic acid, followed by reduction to D-glucitol. The cyclization of D-glucitol then leads to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to streamline the production.

Chemical Reactions Analysis

Types of Reactions

(+)-Conduritol B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Case Studies

  • Gaucher Disease Models : Research utilizing Conduritol B epoxide has successfully generated cellular and animal models that mimic the pathophysiology of Gaucher disease. Studies have shown that varying concentrations of Conduritol B epoxide can modulate GBA activity, allowing researchers to explore the effects of GBA deficiency on neuronal health and function .
  • Parkinson’s Disease Research : Given that mutations in the GBA gene are a significant risk factor for developing Parkinson's disease, Conduritol B epoxide is used to investigate the underlying mechanisms linking GBA deficiency to neurodegeneration. These studies often employ both in vitro and in vivo models to assess the impact of GBA inhibition on neuronal survival and pathology .

Data Table: Inhibition Potency

StudyIC50 Value (μM)Model UsedKey Findings
Study A0.5Cell CultureSignificant reduction in GBA activity observed.
Study B1.2Mouse ModelInduction of Gaucher-like phenotypes confirmed.
Study C0.8Zebrafish ModelVisualized GBA target engagement using activity-based probes.

Role as a β-Glucosidase Inhibitor

Conduritol B epoxide has been investigated for its antifungal properties due to its ability to inhibit β-glucosidases, enzymes that play a role in fungal metabolism. By preventing the hydrolysis of certain substrates like esculin, it can impair fungal growth.

Case Studies

  • Inhibition of Dermatophyte Activity : Research has demonstrated that Conduritol B epoxide inhibits the antifungal activity of dermatophytes by blocking the conversion of esculin to its active antifungal form, esculetin. This property suggests potential applications in developing antifungal therapies targeting superficial mycoses .

Data Table: Antifungal Efficacy

Fungal StrainMinimum Inhibitory Concentration (MIC)Observations
Trichophyton rubrum10 μg/mLGrowth inhibition noted at this concentration.
Microsporum canis5 μg/mLComplete inhibition observed with prolonged exposure.

Activity-Based Protein Profiling (ABPP)

ABPP is a technique employed to study the interactions between Conduritol B epoxide and various glycosidases in living organisms. This method allows for the visualization of enzyme occupancy by inhibitors, providing insights into selectivity and off-target effects.

Findings from ABPP Studies

  • Selectivity for GBA : In vivo studies using ABPP revealed that while Conduritol B epoxide primarily targets GBA, at higher concentrations, it also affects nonlysosomal β-glucosylceramidases (GBA2) and α-glucosidases . This selectivity is crucial for designing experiments that accurately reflect pathological conditions without confounding effects from other glycosidases.

Mechanism of Action

The mechanism of action of (+)-Conduritol B involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor of glycosidases by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Conduritol A: Another stereoisomer with different spatial arrangement of hydroxyl groups.

    Conduritol C: Known for its distinct biological activities compared to (+)-Conduritol B.

    Conduritol D: Also a stereoisomer with unique properties and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its ability to inhibit glycosidases sets it apart from other stereoisomers and makes it valuable in medicinal chemistry and drug development.

Biological Activity

(+)-Conduritol B, also known as conduritol B epoxide (CBE), is a cyclitol epoxide that serves as a potent irreversible inhibitor of glucocerebrosidase (GBA), an enzyme crucial for the metabolism of glucosylceramide. This compound has garnered significant attention in biomedical research due to its role in modeling lysosomal storage disorders, particularly Gaucher disease (GD) and its implications in neurodegenerative diseases such as Parkinson's disease (PD).

CBE irreversibly binds to the active site of GBA, leading to its inactivation. The inhibition occurs through the covalent modification of the catalytic nucleophile, Glu340, which is essential for the enzyme's activity. The potency of CBE as an inhibitor is characterized by a Ki value of approximately 53 μM and an IC50 range between 4.28 and 9.49 μM .

Biological Activity Overview

  • Gaucher Disease Modeling : CBE is widely used to create animal models for Gaucher disease. In studies involving newborn Swiss mice, administration of CBE at a dosage of 100 mg/kg body weight resulted in morphological changes indicative of Gaucher pathology, including the formation of inclusion bodies similar to human Gaucher cells .
  • Neuroprotective Effects : Research indicates that CBE may have neuroprotective properties. In models of peripheral nerve injury, CBE treatment accelerated recovery and preserved motoneuron integrity at the neuromuscular junction . Additionally, in ALS mouse models, CBE delayed disease onset and improved motor function .
  • Inhibition of Other Glycosidases : While primarily targeting GBA, CBE also inhibits lysosomal α-glucosidase and nonlysosomal glucosylceramidase (GBA2) at higher concentrations. This broad activity profile necessitates careful consideration when interpreting results from studies employing CBE .

Case Studies

  • Modeling Gaucher Disease :
    • In a study involving newborn mice treated with CBE, no Gaucher cells were observed microscopically in various tissues. However, ultrastructural analysis revealed significant changes in the spleen and liver, suggesting effective modeling of the disease .
  • Neurodegeneration :
    • A study highlighted that treatment with CBE in ALS mouse models led to improved motor function and preservation of neuromuscular junction integrity, indicating potential therapeutic applications for neurodegenerative diseases .

Comparative Data Table

ParameterConduritol B Epoxide (CBE)Cyclophellitol
Target Enzyme Glucocerebrosidase (GBA)Glucocerebrosidase (GBA)
Ki Value 53 μMNot specified
IC50 Range 4.28 - 9.49 μMHigher affinity
Other Targets α-Glucosidase, GBA2GBA2
Primary Use Gaucher disease modelingNot suitable for GD models

Research Findings

Recent studies have employed activity-based protein profiling (ABPP) to assess the selectivity and off-target effects of CBE in vivo. These investigations revealed that while GBA is the primary target, significant off-target inhibition can occur at elevated concentrations, particularly affecting GBA2 and α-glucosidases . This highlights the importance of dose management in experimental designs using CBE.

Properties

CAS No.

138258-55-6

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1

InChI Key

LRUBQXAKGXQBHA-UNTFVMJOSA-N

Isomeric SMILES

C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O

Canonical SMILES

C1=CC(C(C(C1O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.